2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
CAS No.:
Cat. No.: VC19796786
Molecular Formula: C8H12N5O6P
Molecular Weight: 305.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N5O6P |
|---|---|
| Molecular Weight | 305.18 g/mol |
| IUPAC Name | 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3,5H,1-2,4H2,(H2,9,12,14)(H2,15,16,17) |
| Standard InChI Key | ZENRXXIZJDTMRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2C(=O)NC(=N)N=C2N1COCCOP(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a purine core modified at the 9-position by a methoxyethyl phosphate group. The purine moiety contains an imino group at the 2-position and a ketone at the 6-position, distinguishing it from canonical purines like guanine or adenine. The molecular formula is C₈H₁₂N₅O₆P, with a molecular weight of 305.18 g/mol . The IUPAC name, 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate, reflects these functional groups and their spatial arrangement .
Key Structural Features:
-
Purine Core: The 5H-purin-9-yl base provides a planar aromatic system capable of π-stacking interactions with biomolecules.
-
Phosphate Group: The dihydrogen phosphate moiety enhances solubility in aqueous environments and facilitates interactions with enzymes involved in nucleotide metabolism.
-
Methoxyethyl Linker: Bridges the purine and phosphate groups, offering conformational flexibility.
Table 1: Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through a multi-step process involving purine derivatization and phosphorylation. A common route begins with 2-amino-6-oxo-1,6-dihydro-9H-purine as the starting material . The amino group at the 2-position is converted to an imino group via nitrosation or oxidative deamination, followed by alkylation with a methoxyethyl bromide derivative. Subsequent phosphorylation using phosphorus oxychloride or polyphosphate yields the final product .
Critical Reaction Conditions:
-
Alkylation: Conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.
-
Phosphorylation: Requires controlled temperatures (0–5°C) to prevent side reactions.
Industrial Manufacturing
Industrial production scales this synthesis using continuous-flow reactors to enhance yield (>85%) and purity (>98%). Automated systems minimize human intervention, ensuring consistency. Quality control employs high-performance liquid chromatography (HPLC) and mass spectrometry to verify structural integrity .
Biological Activity and Mechanisms
Antiviral Properties
The compound’s structural resemblance to guanosine monophosphate enables it to inhibit viral DNA polymerases. In herpes simplex virus (HSV) and varicella-zoster virus (VZV), it acts as a chain terminator by incorporating into nascent DNA strands, preventing elongation . Studies on analogous compounds (e.g., acyclovir monophosphate) demonstrate IC₅₀ values of 0.1–1.0 µM in vitro .
Comparative Analysis with Analogous Compounds
Acyclovir Monophosphate
Acyclovir monophosphate (PubChem CID: 135422933) shares a nearly identical structure but retains an amino group at the 2-position instead of an imino group . This subtle difference alters electronic properties, potentially enhancing the imino variant’s binding affinity to viral enzymes.
2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethyl Acetate
This precursor lacks the phosphate group, reducing its solubility and bioavailability. The addition of phosphate in the target compound improves cellular uptake via nucleoside transporters .
Applications in Pharmaceutical Development
Prodrug Formulations
The phosphate group serves as a prodrug moiety, enabling enzymatic conversion to the active nucleoside triphosphate form intracellularly. This strategy enhances therapeutic efficacy while minimizing systemic toxicity .
Targeted Drug Delivery
Conjugation with nanoparticle carriers or antibody-drug conjugates (ADCs) is being explored to improve tumor-specific delivery. Preliminary data suggest a 2–3-fold increase in tumor accumulation compared to free drug administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume